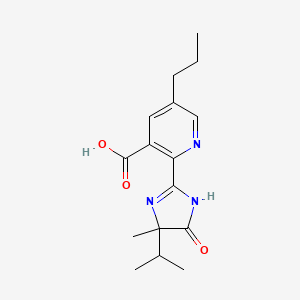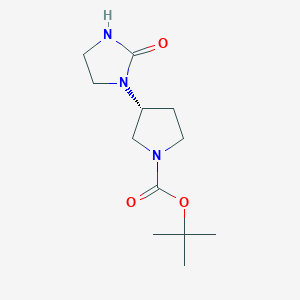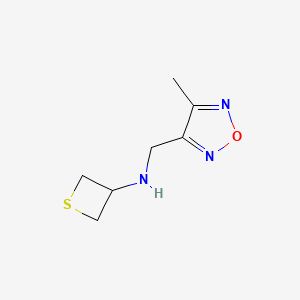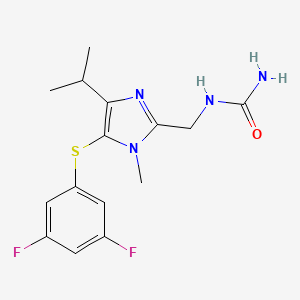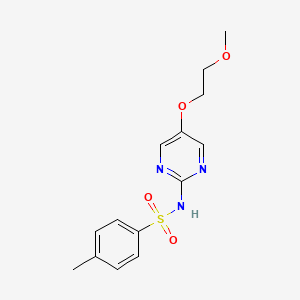
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is known for its role as a hypoglycemic agent used in the treatment of diabetes mellitus. The compound is characterized by its pyrimidine ring substituted at position 5 by a 2-methoxyethoxy group and a benzenesulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide involves several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting methoxyethoxyacetaldehyde-di-methoxyethylacetal with phosphorus pentachloride under controlled temperature conditions.
Condensation Reaction: The resulting intermediate is then subjected to a condensation reaction with dimethylformamide, followed by the addition of methanol and caustic soda to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. The process includes careful control of reaction temperatures, use of high-purity reagents, and efficient purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as a hypoglycemic agent in the treatment of diabetes mellitus.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing membrane depolarization. This depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, leading to the secretion of insulin .
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2-Methoxyethoxy)pyrimidin-2-yl)benzenesulfonamide: Lacks the 4-methyl group on the benzene ring.
Uniqueness
N-(5-(2-Methoxyethoxy)pyrimidin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a hypoglycemic agent makes it particularly valuable in medical research and pharmaceutical development.
特性
CAS番号 |
5501-44-0 |
|---|---|
分子式 |
C14H17N3O4S |
分子量 |
323.37 g/mol |
IUPAC名 |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H17N3O4S/c1-11-3-5-13(6-4-11)22(18,19)17-14-15-9-12(10-16-14)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,15,16,17) |
InChIキー |
UGEIIMTYIJPYNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



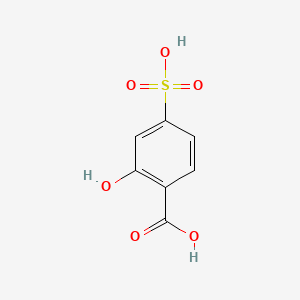
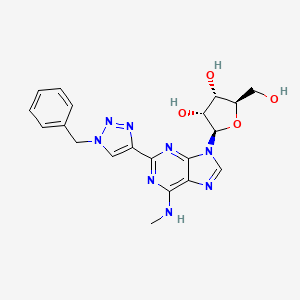
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
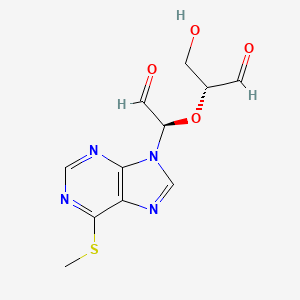
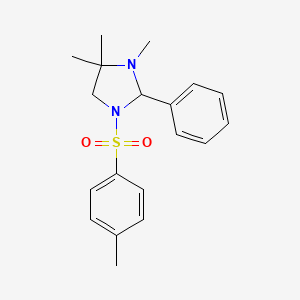
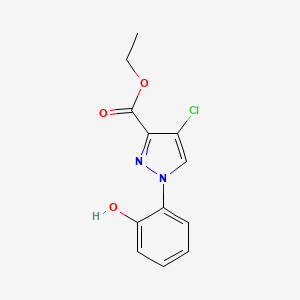
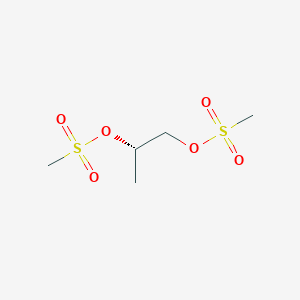
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
